molecular formula C7H4BrClF3N B1448931 3-Bromo-6-chloro-2-(trifluoromethyl)aniline CAS No. 1805585-25-4

3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Cat. No.: B1448931
CAS No.: 1805585-25-4
M. Wt: 274.46 g/mol
InChI Key: RSHNIOKMBVTPBO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrClF3N. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 2-(trifluoromethyl)aniline. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve selective substitution on the aniline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various synthetic and research applications .

Biological Activity

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities. The presence of bromine, chlorine, and trifluoromethyl groups enhances its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H4BrClF3N
  • Molecular Weight : 251.47 g/mol
  • Boiling Point : 72 °C (0.2 mmHg)
  • Melting Point : 29–32 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

Key Interactions:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow for effective binding to various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research has indicated that the substitution patterns on the aniline ring significantly affect the biological activity of related compounds. For instance, the introduction of trifluoromethyl groups has been linked to increased metabolic stability and enhanced antagonistic activities against specific receptors.

Comparative Analysis

A comparative analysis of halogenated aniline derivatives reveals that:

  • Compounds with trifluoromethyl substitutions exhibit superior metabolic stability compared to those with other halogen substitutions.
  • The order of effectiveness in terms of receptor binding is often influenced by the nature and position of halogen substituents.
CompoundSubstituentsActivity Level
This compoundBr, Cl, CF3High
4-FluoroanilineFModerate
3-ChloroanilineClLow

Case Studies

  • P2X3 Receptor Antagonism : In a study examining various aniline derivatives, it was found that compounds similar to this compound exhibited significant antagonistic activity against the P2X3 receptor, which is implicated in pain signaling pathways. The introduction of trifluoromethyl groups resulted in nearly a tenfold increase in metabolic stability compared to non-fluorinated analogs .
  • Antimicrobial Activity : Another study explored the antimicrobial properties of related compounds, demonstrating that halogenated anilines possess potent activity against resistant bacterial strains. The trifluoromethyl substitution was noted to enhance this activity significantly .

Properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNIOKMBVTPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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